![molecular formula C20H10N4O12 B14141724 [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate CAS No. 5724-01-6](/img/structure/B14141724.png)
[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate: is an organic compound characterized by the presence of multiple nitro groups attached to benzoyl and phenyl structures
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate typically involves the nitration of benzoic acid derivatives. The process begins with the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid to produce 3,5-dinitrobenzoic acid . This intermediate is then reacted with phenol derivatives under controlled conditions to form the final compound. The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to handle the exothermic nature of the nitration reaction. The use of automated systems ensures consistent quality and safety during production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in a variety of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while oxidation can produce various nitro-oxidized compounds.
科学的研究の応用
Chemistry: In chemistry, [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate is used as a reagent for the synthesis of other complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic chemists.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical research. It can be used to study enzyme interactions and protein modifications.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of nitro groups can impart biological activity, making it a candidate for drug development.
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, making the compound useful for studying biochemical mechanisms.
類似化合物との比較
3,5-Dinitrobenzoic Acid: A precursor in the synthesis of [3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate, known for its use in identifying alcohol components in esters.
3,5-Dichlorobenzoyl Chloride: Used in the synthesis of dichlorobenzamide derivatives, which have various applications in chemistry and biology.
Uniqueness: The uniqueness of this compound lies in its multiple nitro groups and the specific arrangement of these groups on the benzoyl and phenyl structures. This configuration imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
特性
CAS番号 |
5724-01-6 |
|---|---|
分子式 |
C20H10N4O12 |
分子量 |
498.3 g/mol |
IUPAC名 |
[3-(3,5-dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H10N4O12/c25-19(11-4-13(21(27)28)8-14(5-11)22(29)30)35-17-2-1-3-18(10-17)36-20(26)12-6-15(23(31)32)9-16(7-12)24(33)34/h1-10H |
InChIキー |
KMJDWCTWZVPRIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14141648.png)
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
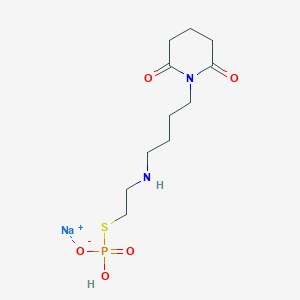
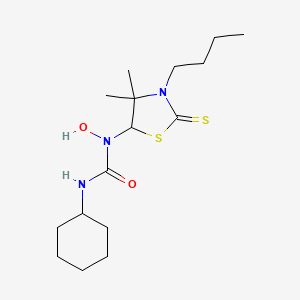
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)
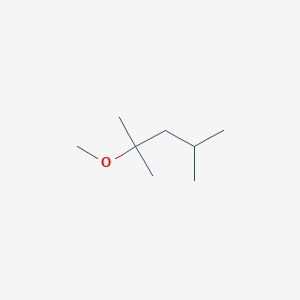
![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)
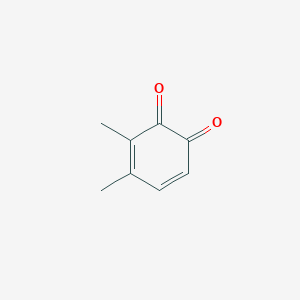
![[(1E,3E)-hepta-1,3-dienyl]boronic Acid](/img/structure/B14141692.png)
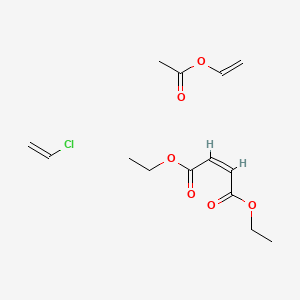
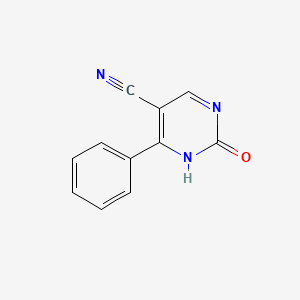
![Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B14141712.png)
![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)

